



# Application Notes and Protocols for In Vitro Susceptibility Testing of Nacubactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nacubactam |           |
| Cat. No.:            | B609398    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro susceptibility testing of **Nacubactam**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor. **Nacubactam** exhibits a dual mechanism of action, functioning as both an inhibitor of serine  $\beta$ -lactamases (Ambler classes A, C, and some D) and as an inhibitor of penicillin-binding protein 2 (PPBP2) in Enterobacterales.[1][2][3][4][5] This unique characteristic allows it to protect partner  $\beta$ -lactam antibiotics from degradation while also exerting its own direct antibacterial effect.[1][2][6]

**Nacubactam** is currently under investigation in combination with various  $\beta$ -lactam antibiotics, including meropenem, cefepime, and aztreonam, for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][6][7] Accurate and standardized in vitro susceptibility testing is crucial for determining its spectrum of activity and for guiding clinical use.

### **Mechanism of Action**

**Nacubactam**'s dual mechanism of action is a key differentiator from other  $\beta$ -lactamase inhibitors. It not only covalently binds to and inactivates a broad range of serine  $\beta$ -lactamases, but it also binds to PBP2, an essential enzyme in bacterial cell wall synthesis. This results in a synergistic "enhancer" effect when combined with other  $\beta$ -lactam antibiotics that may target other PBPs.[2][6][8][9]





Click to download full resolution via product page

Dual mechanism of action of **Nacubactam** in combination with a partner  $\beta$ -lactam.

# **Data Presentation: In Vitro Susceptibility Data**

The following tables summarize the in vitro activity of **Nacubactam** in combination with meropenem and cefepime against various Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9][10][11]

Table 1: Activity of Meropenem-**Nacubactam** against Beta-Lactamase-Producing Enterobacterales



| Organism Group (β-<br>Lactamase Class) | Meropenem MIC50/MIC90<br>(mg/L) | Meropenem-Nacubactam<br>(1:1) MIC50/MIC90 (mg/L) |
|----------------------------------------|---------------------------------|--------------------------------------------------|
| Class A (ESBL)                         | 0.06 / 0.25                     | ≤0.03 / 0.06                                     |
| Class C (AmpC)                         | 0.06 / 0.12                     | ≤0.03 / 0.06                                     |
| Class D (OXA-48-like)                  | 2 / 16                          | 0.25 / 1                                         |
| KPC                                    | 16 / 64                         | 0.5 / 2                                          |
| Class B (Metallo-β-lactamase)          | 32 / >64                        | 8 / 32                                           |

Data compiled from multiple studies.[2][8]

Table 2: Activity of Cefepime-**Nacubactam** against Carbapenem-Resistant Enterobacterales (CRE) in Japan

| Organism Group                | Cefepime-Nacubactam<br>(1:1) MIC50/MIC90 (mg/L) | % Susceptible |
|-------------------------------|-------------------------------------------------|---------------|
| MBL-producing CRE (n=156)     | 2/4                                             | 94.9%         |
| Non-MBL-producing CRE (n=220) | 0.5 / 2                                         | 100%          |

Susceptibility was calculated using the CLSI susceptible breakpoint for cefepime.[10]

# Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07-A10 guidelines for broth microdilution.[2]

#### Materials:

- · Nacubactam analytical standard
- Partner β-lactam (e.g., meropenem, cefepime) analytical standard



- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates (U-bottom)
- Bacterial isolates for testing
- · Sterile saline or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Multichannel pipette

#### Procedure:



Click to download full resolution via product page



Workflow for Broth Microdilution MIC Testing.

- Preparation of Antibiotic Solutions:
  - Prepare stock solutions of **Nacubactam** and the partner  $\beta$ -lactam in a suitable solvent.
  - Further dilute the stock solutions in CAMHB to the desired starting concentrations for the assay. For combination testing, two primary methods are used:
    - Fixed Ratio: Prepare solutions with a constant ratio of the β-lactam to Nacubactam (e.g., 1:1).[2][9][10][12] Serial two-fold dilutions are then performed with this combination solution.
    - Fixed Concentration: Prepare solutions of the β-lactam for serial dilution in CAMHB containing a fixed concentration of Nacubactam (e.g., 4 mg/L).[13][14]
- Preparation of Microtiter Plates:
  - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
  - Add 50 μL of the highest concentration of the antibiotic (or combination) to the first column
    of wells.
  - Perform serial two-fold dilutions by transferring 50 μL from one column to the next, mixing thoroughly at each step. Discard the final 50 μL from the last dilution column.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). This can be done visually or with a spectrophotometer.
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well after inoculation.



- Inoculation and Incubation:
  - o Inoculate each well (except the sterility control) with 50  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 100  $\mu$ L.
  - Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading and Interpretation:
  - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14][15]
  - Growth is observed as turbidity or a pellet at the bottom of the well.
  - The growth control well should show distinct turbidity. The sterility control well should remain clear.

# **Disk Diffusion Susceptibility Testing**

This protocol is based on the Kirby-Bauer method and CLSI M02 guidelines.[16][17][18]

#### Materials:

- Filter paper disks (6 mm) impregnated with a defined amount of the β-lactam and
   Nacubactam.
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Bacterial isolates for testing
- Sterile saline or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters



#### Procedure:



Click to download full resolution via product page

Workflow for Disk Diffusion Susceptibility Testing.

- Inoculum Preparation:
  - Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
- Inoculation of MHA Plate:



- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar. [18]
- Application of Disks:
  - Using sterile forceps or a disk dispenser, place the antibiotic disks on the surface of the inoculated MHA plate.
  - Ensure that the disks are firmly in contact with the agar. Do not move a disk once it has been placed.[19]
  - Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).[19]
- Incubation:
  - Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[19]
  - Incubate for 16-18 hours.
- · Reading and Interpretation:
  - After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[20]
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints published by standards organizations like CLSI.[21][22]

# **Quality Control**



Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results. QC should be performed daily or weekly, depending on laboratory protocols, using reference bacterial strains as specified by CLSI or EUCAST (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Klebsiella pneumoniae ATCC® 700603™). The resulting MIC values or zone diameters must fall within the acceptable ranges published in the current CLSI M100 supplement.[21][23]

## Conclusion

**Nacubactam**, in combination with partner β-lactams, demonstrates potent in vitro activity against a wide range of clinically important Gram-negative pathogens, including many carbapenem-resistant strains. The standardized protocols outlined in these application notes, based on CLSI and EUCAST guidelines, are essential for the accurate evaluation of **Nacubactam**'s efficacy in research and drug development settings. Consistent application of these methods will ensure reliable and comparable data to support the continued development of this promising new therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Nacubactam Wikipedia [en.wikipedia.org]
- 2. ihma.com [ihma.com]
- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is Nacubactam used for? [synapse.patsnap.com]

# Methodological & Application





- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2136. In Vitro Activity of Nacubactam (OP0595) Combined with Cefepime against Carbapenem-resistant Enterobacterales Isolated in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. goldbio.com [goldbio.com]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. fpharm.uniba.sk [fpharm.uniba.sk]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. fda.gov [fda.gov]
- 23. iacld.com [iacld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Nacubactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609398#using-nacubactam-in-in-vitro-susceptibility-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com